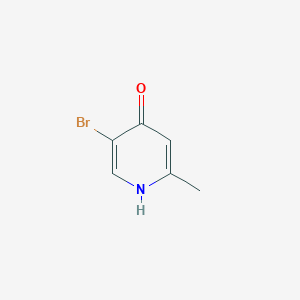

5-Bromo-2-methylpyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQXWJDCQRQDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylpyridin-4-ol

Introduction

5-Bromo-2-methylpyridin-4-ol (CAS No. 1258287-39-6) is a halogenated pyridine derivative.[1] This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the versatile reactivity of the pyridine scaffold. The strategic placement of a bromine atom, a methyl group, and a hydroxyl group provides multiple sites for chemical modification, making it a valuable building block in organic synthesis.[2][3] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in designing synthetic routes, predicting reaction outcomes, and formulating new chemical entities. This guide provides a comprehensive overview of its chemical identity, core physicochemical parameters, and validated experimental protocols for their determination, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1258287-39-6 | [1] |

| Molecular Formula | C₆H₆BrNO | [1][4] |

| Molecular Weight | 188.02 g/mol | [1][4] |

| InChI Key | QWQXWJDCQRQDPD-UHFFFAOYSA-N | [4] |

| SMILES | OC1=CC(C)=NC=C1Br | [4][5] |

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is sparse in publicly available literature, we can infer expected properties based on its structure and provide data for closely related isomers for context.[6]

| Property | Value / Expected Behavior | Notes |

| Physical State | Expected to be a solid at room temperature. | Based on related pyridinol structures. |

| Melting Point | Data not available. | A related isomer, 5-Bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6), has a melting point of 198-202 °C. |

| Boiling Point | Data not available. | High melting point suggests the boiling point is likely high and may occur with decomposition. |

| Solubility | Expected to have low solubility in water and non-polar solvents, but higher solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). | The polar hydroxyl group and pyridine nitrogen contrast with the largely non-polar aromatic system. |

| pKa | Expected to have at least two pKa values: one acidic (for the pyridin-4-ol group, weakly acidic) and one basic (for the pyridine nitrogen, weakly basic). | The exact values are influenced by the electron-withdrawing bromine and electron-donating methyl group. |

| Topological Polar Surface Area (TPSA) | 38.93 Ų | [4] |

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols. The following sections detail the methodologies for measuring key parameters of this compound.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. The procedure is designed to achieve a slow, equilibrium-based heating rate to allow for precise observation of the phase transition.

Methodology: Capillary Method

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed sample is obtained.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the apparatus rapidly to obtain a rough estimate of the melting point. This informs the starting temperature for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

-

Validation: Repeat the precise determination at least twice to ensure reproducibility. The results should be consistent.

Solubility Profiling

Causality: The principle "like dissolves like" governs solubility. By systematically testing the compound in a range of solvents with varying polarities and pH, we can characterize its functional groups and predict its behavior in different environments, such as aqueous biological media or non-polar organic reaction solvents.[7]

Caption: Workflow for Qualitative Solubility Testing.

Methodology: Qualitative Analysis [8][9][10]

-

Water Solubility: Add approximately 30 mg of the compound to a test tube containing 1 mL of deionized water. Shake vigorously for 30-60 seconds. If the compound dissolves completely, it is water-soluble. Test the resulting solution with pH paper to determine if it is acidic or basic.[9]

-

Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 1 mL of 5% NaOH solution. Solubility indicates an acidic functional group, such as the pyridinol hydroxyl group.

-

Aqueous Acid Solubility: If the compound is insoluble in water and NaOH, test its solubility in 1 mL of 5% HCl solution. Solubility indicates a basic functional group, such as the pyridine nitrogen.[9][10]

-

Strong Acid Solubility: For compounds insoluble in the above, test solubility in 1 mL of cold, concentrated H₂SO₄. Solubility (often with a color change) suggests the presence of neutral compounds containing heteroatoms like oxygen or nitrogen.[7]

-

Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and acetone to establish a profile for use in chemical reactions and purification.

pKa Determination

Causality: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity in a solution. It is critical for predicting the ionization state of a drug at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method that measures the change in pH as a titrant is added, allowing for the precise determination of the pKa from the inflection point of the titration curve.[11][12]

Methodology: Potentiometric Titration [11][13]

-

System Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of pH 4, 7, and 10.[13]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1 mM.[11] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[13]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[11]

-

Acidic pKa Determination: If an acidic pKa is expected, acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Basic pKa Determination: If a basic pKa is expected, make the sample solution alkaline to ~pH 12 with 0.1 M NaOH. Titrate with standardized 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the inflection point of the curve using the first or second derivative.

-

Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.[11]

Applications in Research and Development

Halogenated pyridines are cornerstone intermediates in medicinal chemistry. This compound is a valuable synthon for several reasons:

-

Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.[14]

-

Nucleophilic Substitution: The pyridine ring can be further functionalized through nucleophilic substitution reactions.

-

Scaffold for Bioactive Molecules: The substituted pyridinol core is a "privileged structure" found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][15]

-

Handling: Avoid dust formation and inhalation. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

First Aid Measures:

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

PubChem. (n.d.). 5-Bromo-4-methylpentan-2-ol. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 4. 1258287-39-6 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. 1258287-39-6|this compound|BLD Pharm [bldpharm.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. csub.edu [csub.edu]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. spectrumchemical.com [spectrumchemical.com]

5-Bromo-2-methylpyridin-4-ol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-2-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of this compound, a substituted pyridine derivative with significant potential in medicinal chemistry. We will explore its synthesis, spectroscopic signature, structural conformation, and the critical role of tautomerism, offering insights grounded in established chemical principles and supported by authoritative data.

Substituted pyridinols are a cornerstone of modern drug discovery. Their heterocyclic scaffold is prevalent in a wide array of bioactive molecules, prized for its ability to form key hydrogen bonds and engage in various intermolecular interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. In the case of this compound, the bromine atom enhances lipophilicity and can serve as a handle for further synthetic transformations, while the methyl group can influence metabolic stability and steric interactions. A deep understanding of its molecular architecture is therefore fundamental to leveraging its full potential in drug design.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several routes, often involving the bromination of a 2-methylpyridin-4-ol precursor.

Representative Synthetic Protocol

A common strategy for the synthesis of halogenated pyridines involves the direct halogenation of the corresponding pyridine derivative.

Experimental Workflow: Synthesis of this compound

Caption: A typical workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: 2-methylpyridin-4-ol is dissolved in glacial acetic acid in a round-bottom flask.

-

Cooling: The solution is cooled in an ice bath to between 0 and 5 °C.

-

Bromination: N-Bromosuccinimide (NBS) is added slowly in portions to the stirred solution, maintaining the low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed using a suite of spectroscopic methods.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations and Interpretation |

| ¹H NMR | A singlet for the methyl protons (around δ 2.3-2.5 ppm). Two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. |

| ¹³C NMR | Resonances for all six carbon atoms. The carbon bearing the bromine (C-5) and the carbon bearing the hydroxyl group (C-4) will have characteristic chemical shifts. |

| Mass Spec. (EI) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound. |

| FT-IR (KBr) | A broad absorption band in the region of 3200-3400 cm⁻¹ for the O-H stretch. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. |

The Critical Role of Tautomerism

A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form.[1][2] This equilibrium is not static and is highly dependent on the molecule's environment.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

In the gas phase, the hydroxy (enol) form is often favored.[3][4] However, in polar solvents and in the solid state, the equilibrium typically shifts significantly towards the pyridone (keto) form.[5] This is due to a combination of factors, including the high strength of the C=O bond and favorable intermolecular hydrogen bonding that stabilizes the pyridone tautomer.[1][5] The pyridone form also maintains aromaticity through the delocalization of the nitrogen lone pair into the ring.[1]

Molecular Conformation and Supramolecular Assembly

The three-dimensional conformation of this compound and its arrangement in the solid state are governed by a network of non-covalent interactions. While a specific crystal structure for this molecule is not publicly available, we can infer its likely interactions based on related compounds.

-

Hydrogen Bonding: The primary interaction driving the supramolecular assembly will be hydrogen bonding. In its favored pyridone tautomeric form, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. This typically leads to the formation of chains or dimeric structures.

-

Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen.

-

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Caption: Potential intermolecular interactions in the solid state.

Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the properties of molecules like this compound.[6][7] These methods can be used to:

-

Calculate the relative energies of the two tautomers to predict which is more stable in different environments.[4]

-

Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies to aid in experimental characterization.[7]

-

Model electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[6]

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions, offering insights into intermolecular interactions.[6]

Relevance in Drug Development

The structural and electronic features of this compound make it an interesting scaffold for medicinal chemistry:

-

Target Interaction: The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the dominant pyridone tautomer are crucial for binding to protein targets like kinases.

-

Lipophilicity: The bromine atom significantly increases the molecule's lipophilicity, which can improve membrane permeability and cell uptake.

-

Metabolic Stability: The methyl group can sterically hinder metabolic attack at the adjacent position, potentially increasing the compound's half-life in vivo.

-

Synthetic Versatility: The bromine atom provides a reactive site for further chemical modification, such as through Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[8]

Conclusion

This compound is a molecule whose properties are defined by a delicate interplay of tautomerism, electronic effects of its substituents, and a capacity for forming robust intermolecular interactions. A thorough understanding of its synthesis, spectroscopic identity, and conformational preferences is essential for its effective application in the design and development of novel therapeutics. The insights provided in this guide serve as a foundational resource for researchers working with this and related heterocyclic systems.

References

-

Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Tautomerism of Hydroxypyridines. Arkivoc, 2002(7), 198–215. Available from: [Link]

-

Wikipedia contributors. (2023, December 28). 4-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

J. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Retrieved from [Link]

-

Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737–3745. Available from: [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

-

Zhang, T., et al. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 258, 115582. Available from: [Link]

-

ResearchGate. (2019). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved from [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of Substituted Pyridinols: A Technical Guide for Drug Discovery

Introduction

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Among its myriad derivatives, substituted pyridinols (hydroxypyridines) and their structural analogues have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. Their unique electronic and structural features, conferred by the interplay of the nitrogen heteroatom and the hydroxyl substituent, allow for diverse interactions with biological macromolecules. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyridinols, focusing on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships in experimental design, and provides detailed protocols for the evaluation of these compelling molecules.

I. Antimicrobial Activity: Disrupting Microbial Defenses

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted pyridinols have demonstrated significant potential in this arena, particularly against Gram-positive bacteria.

Mechanism of Action: Membrane Disruption

A key mechanism underlying the antimicrobial efficacy of certain substituted pyridinols is the disruption of the bacterial cell membrane. This leads to a loss of membrane integrity, dissipation of the membrane potential, and ultimately, cell death. This direct physical mechanism of action may be less susceptible to the development of resistance compared to inhibitors of specific metabolic pathways.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted pyridinols is intricately linked to their substitution patterns. Key SAR insights include:

-

Lipophilicity: An optimal level of lipophilicity is crucial for membrane interaction. Long alkyl chains attached to the pyridinol core generally enhance antimicrobial activity by facilitating insertion into the lipid bilayer.

-

Position of Substituents: The relative positions of substituents on the pyridine ring can significantly impact activity. For instance, studies on certain series of pyridine derivatives have shown that specific substitution patterns are critical for antibacterial potency.[2]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative substituted pyridinol derivatives against various bacterial strains.

| Compound ID | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |

| PY-1 | 4-(diphenylamino)phenyl, p-tolyl | E. coli | >128 | [3] |

| PY-1 | 4-(diphenylamino)phenyl, p-tolyl | S. aureus | 64 | [3] |

| PY-2 | 4-(diphenylamino)phenyl, 4-nitrophenyl | A-549 (lung cancer cell line) | 0.0095 | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of a substituted pyridinol compound against a bacterial strain.[4][5][6][7][8]

Materials:

-

Test pyridinol compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

}

Broth Microdilution Workflow

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a privileged structure in the design of anticancer agents.[9] Substituted pyridinols have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many substituted pyridinols exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[10][11][12][13][14] Inhibition of kinases such as VEGFR-2 can block tumor angiogenesis, a critical process for tumor growth and metastasis.[9] Furthermore, some pyridinol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[15]

Structure-Activity Relationship (SAR)

The anticancer activity of substituted pyridinols is highly dependent on the nature and position of the substituents:

-

Aromatic and Heterocyclic Moieties: The introduction of various aryl and heteroaryl groups can significantly enhance anticancer potency.[3]

-

Hydrogen Bonding and Hydrophobic Interactions: Specific substituents that can form hydrogen bonds or engage in hydrophobic interactions with the active sites of target kinases are often associated with higher activity.[11]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted pyridinol derivatives against different cancer cell lines.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| PY-3 | 6-aryl-2-styrylquinazolin-4(3H)-one derivative | TK-10 (Renal) | 0.62 | [16] |

| PY-3 | 6-aryl-2-styrylquinazolin-4(3H)-one derivative | UACC-62 (Melanoma) | 2.15 | [16] |

| PY-3 | 6-aryl-2-styrylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 1.89 | [16] |

| PY-4 | Pyridine-urea derivative | VEGFR-2 | 3.93 | [9] |

| PY-5 | Pyrazolopyridine derivative | PC-3 (Prostate) | 5.195 | [15] |

| PY-6 | Pyrazolopyridine derivative | MCF-7 (Breast) | 21.045 | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test pyridinol compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyridinol compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

}

MTT Assay Workflow

III. Antioxidant Activity: Quenching Reactive Oxygen Species

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases. Hydroxypyridinones, a subclass of pyridinols, are particularly noted for their potent antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.

Mechanism of Action: Radical Scavenging and Metal Chelation

The antioxidant mechanism of hydroxypyridinones is twofold:

-

Hydrogen Atom Donation: The hydroxyl group on the pyridine ring can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

-

Metal Ion Chelation: Hydroxypyridinones can chelate pro-oxidant metal ions, such as iron (Fe²⁺/Fe³⁺), preventing them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Structure-Activity Relationship (SAR)

The antioxidant capacity of hydroxypyridinones is influenced by:

-

Hydroxyl Group Position: The position of the hydroxyl group is critical for both radical scavenging and metal chelation.

-

Substituents on the Ring: The presence of electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl group, thereby increasing antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the radical scavenging activity of compounds.

Materials:

-

Test pyridinol compound

-

DPPH solution in methanol

-

Methanol

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Preparation of Compound Solutions: Prepare a series of dilutions of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, mix the compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by the antioxidant compound results in a decrease in absorbance.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Substituted pyridinols have demonstrated promising anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[19][20][21]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Signaling Pathways

The anti-inflammatory properties of substituted pyridinols are often attributed to:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the production of prostaglandins and leukotrienes, potent pro-inflammatory mediators.[19][21][22][23][24][25][26]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway can significantly dampen the inflammatory response.[27]

}

Inhibition of the NF-κB Signaling Pathway by Substituted Pyridinols

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus, and the inhibitory effect of a test compound.[28][29][30][31][32]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium

-

Test pyridinol compound

-

Stimulating agent (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the substituted pyridinol compound for a specified time.

-

Stimulation: Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubation: Incubate the cells for a period sufficient to allow for luciferase gene expression (typically 6-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in luciferase activity in treated cells compared to stimulated, untreated cells.

V. Conclusion and Future Directions

Substituted pyridinols represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, underscore their potential to address a wide range of unmet medical needs. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective pyridinol-based drugs.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by different classes of substituted pyridinols.

-

Lead Optimization: Systematic medicinal chemistry efforts are required to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

The in-depth technical guidance and detailed experimental protocols provided in this document are intended to empower researchers to effectively explore and harness the therapeutic potential of this remarkable class of compounds. Through continued investigation and innovation, substituted pyridinols are poised to make a significant impact on the future of medicine.

References

-

MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

ResearchGate. (n.d.). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. ResearchGate. [Link]

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Bowdish Lab. [Link]

-

NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]

-

NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

-

(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]

-

Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]

-

NIH. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. NIH. [Link]

-

ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

-

NIH. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. [Link]

-

ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

(n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

-

ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology. [Link]

-

NIH. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]

-

MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

PubMed. (n.d.). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

-

NIH. (n.d.). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. NIH. [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

NIH. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. NIH. [Link]

-

PubMed. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed. [Link]

-

NIH. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. NIH. [Link]

-

Semantic Scholar. (n.d.). [PDF] QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). Semantic Scholar. [Link]

-

NIH. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. NIH. [Link]

-

PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

PubMed. (n.d.). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. [Link]

Sources

- 1. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. protocols.io [protocols.io]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 14. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. bowdish.ca [bowdish.ca]

- 30. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-4-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-methylpyridin-4-ol, a substituted pyridinone of significant interest to researchers and professionals in drug development and materials science. While the specific discovery history of this molecule is not extensively documented in readily available literature, its structural motifs are well-established in medicinal chemistry. This document will therefore focus on the logical synthesis, physicochemical properties, spectroscopic analysis, and potential applications of this compound, grounded in the established chemistry of pyridinones.

Introduction and Significance

This compound belongs to the pyridinone class of heterocyclic compounds. Pyridinones are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom to the pyridinone core is a common strategy in drug discovery to modulate the compound's pharmacokinetic and pharmacodynamic properties. Bromine can act as a bulky group to probe steric interactions in active sites, and the carbon-bromine bond can serve as a synthetic handle for further functionalization through cross-coupling reactions.[2]

The 2-methyl and 4-ol (or its tautomeric 4-oxo form) substituents further contribute to the molecule's chemical personality, offering sites for hydrogen bonding and potential for further derivatization. This guide will delve into the practical aspects of working with this versatile building block.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. For this compound, this equilibrium is depicted below. In most contexts, the pyridone tautomer is the predominant and more stable form.[3] This is a critical consideration for understanding its reactivity and spectroscopic properties. Throughout this guide, the compound will be referred to as this compound, but it is implicit that it exists predominantly as the pyridone tautomer.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned in two main stages: the construction of the 2-methylpyridin-4-ol core, followed by regioselective bromination.

Stage 1: Synthesis of the 2-Methylpyridin-4-ol Core

One of the most established methods for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis, first reported in 1881.[4] A variation of this, the Guareschi-Thorpe synthesis, is particularly well-suited for producing pyridinone structures.[5] A plausible route to 2-methylpyridin-4-ol involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by hydrolysis and decarboxylation.

Caption: Synthetic pathway to the 2-methylpyridin-4-ol core.

Experimental Protocol: Synthesis of 2-Methylpyridin-4-ol

This protocol is adapted from established procedures for the synthesis of similar pyridinone structures.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable base such as piperidine or sodium ethoxide in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Hydrolysis and Decarboxylation: Treat the crude intermediate with a strong acid, such as concentrated hydrochloric acid, and heat to reflux for 2-4 hours.

-

Isolation: Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2-methylpyridin-4-ol. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 2: Regioselective Bromination

The bromination of 4-pyridones is a well-studied reaction. The pyridone tautomer is highly activated towards electrophilic substitution, behaving similarly to a phenoxide ion.[3][6] The reaction with bromine in an aqueous solution is typically rapid. To achieve mono-bromination at the 5-position and avoid the formation of the 3,5-dibromo product, careful control of stoichiometry and pH is crucial.[6]

Caption: Regioselective bromination of the pyridinone core.

Experimental Protocol: Synthesis of this compound

This protocol is based on the kinetic studies of 4-pyridone bromination.[6]

-

Reaction Setup: Dissolve 2-methylpyridin-4-ol (1.0 eq) in an aqueous buffer solution with a pH of approximately 4 (e.g., an acetate buffer).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same buffer dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

-

Isolation: The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

A patent for a similar compound, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, describes a multi-step synthesis starting from 2-amino-5-bromo-4-methylpyridine, which undergoes diazotization and hydrolysis to yield the 4-hydroxy functionality.[7] This alternative route highlights the versatility of synthetic approaches to this class of molecules.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. The spectroscopic data are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (br s, 1H, N-H), ~7.8 (s, 1H, H-6), ~6.2 (s, 1H, H-3), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C=O), ~155 (C-2), ~140 (C-6), ~110 (C-3), ~105 (C-5), ~18 (CH₃) |

| IR (KBr, cm⁻¹) | ~3100-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1560 (C=C stretching) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 187 and 189 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of CO, Br, and CH₃. |

Interpretation of Spectroscopic Data

-

¹H NMR: The broad singlet at high chemical shift (~11.5 ppm) is characteristic of the N-H proton in the pyridone tautomer. The two singlets in the aromatic region correspond to the protons at the C-6 and C-3 positions. The singlet at ~2.3 ppm is due to the methyl group at C-2.

-

¹³C NMR: The downfield signal at ~175 ppm is indicative of the carbonyl carbon (C-4) in the pyridone form. The remaining aromatic carbons and the methyl carbon appear at their expected chemical shifts.

-

IR Spectroscopy: The strong absorption band around 1640 cm⁻¹ is a key indicator of the carbonyl group in the pyridone ring.[8][9] The broad absorption in the high-wavenumber region is characteristic of N-H and C-H stretching vibrations.

-

Mass Spectrometry: The presence of a pair of molecular ion peaks with approximately equal intensity, separated by 2 m/z units, is a hallmark of a mono-brominated compound.[10] Common fragmentation pathways for pyridines include the loss of small molecules like HCN and cleavage of substituents.

Applications in Research and Development

The this compound scaffold is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[11][12] The pyridinone core can act as a hinge-binder in the ATP-binding site of many kinases, while the bromine atom provides a vector for further chemical exploration through reactions like Suzuki and Buchwald-Hartwig cross-coupling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone [research.amanote.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Utility of 5-Bromo-2-methylpyridin-4-ol: An In-depth Technical Guide for Synthetic Chemists

Introduction: The Emerging Prominence of a Versatile Pyridinone Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of foundational scaffolds is a critical determinant of success. Substituted pyridines, and their pyridinone tautomers, represent a privileged class of heterocycles, forming the core of numerous biologically active molecules. Among these, 5-Bromo-2-methylpyridin-4-ol (CAS: 1258287-39-6) has emerged as a highly valuable and versatile building block. Its unique trifunctional architecture—a reactive bromine atom, a nucleophilic pyridin-4-ol moiety, and a directing methyl group—offers a powerful platform for the construction of complex molecular architectures and the systematic exploration of chemical space.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for the efficient construction of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1258287-39-6[1][2] |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Solid (predicted) |

| Tautomerism | Exists in equilibrium with the 5-bromo-2-methyl-4-pyridone form. In polar solvents and the solid state, the pyridone tautomer is generally favored.[3][4] |

Spectroscopic Characterization:

While a comprehensive, publicly available dataset is still emerging, the expected spectroscopic signatures can be predicted based on its structure and data from closely related analogues. Vendor-supplied data confirms the following:

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromine, hydroxyl/oxo, and methyl groups.[1][5] |

| ¹³C NMR | Six distinct signals for the five pyridine ring carbons and the methyl carbon. The carbon bearing the bromine atom (C5) and the carbon bearing the hydroxyl group (C4) will have characteristic chemical shifts.[1] |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (in the pyridinol tautomer), N-H stretching and C=O stretching (in the pyridone tautomer), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |

Strategic Synthesis of this compound

The synthesis of substituted 4-hydroxypyridines can be approached through various strategies. While a direct, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a robust multi-step route can be adapted from a patented procedure for a closely related derivative, methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate. This synthesis highlights the chemical transformations required to construct this valuable scaffold.

The logical pathway begins with a commercially available starting material, 2-amino-5-bromo-4-methylpyridine, and proceeds through a series of carefully controlled transformations.

Workflow for the Synthesis of this compound (Adapted from Patent CN102321016A)

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from CN102321016A for a Derivative)

Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine

-

Rationale: This initial step introduces the nitro group, which will later be transformed into the desired hydroxyl group via a diazotization reaction.

-

Procedure:

-

Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid at a low temperature (0-5°C).

-

Separately, prepare a mixture of concentrated sulfuric acid and 30% hydrogen peroxide, maintaining the temperature below 20°C.

-

Slowly add the peroxide mixture to the solution of the starting material, keeping the reaction temperature between 5°C and 15°C.

-

After the reaction is complete, pour the mixture into an ice-water bath and adjust the pH to 7-8 with a suitable base to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 5-bromo-4-methyl-2-nitropyridine.

-

Step 2-5: Conversion to Methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate

-

Rationale: This sequence of reactions transforms the methyl group at the 4-position into a carboxylic acid, which is then esterified. The nitro group is subsequently reduced to an amine, which is then converted to a hydroxyl group via a Sandmeyer-type reaction.

-

Procedure Summary:

-

Oxidation of the methyl group: The 4-methyl group of 5-bromo-4-methyl-2-nitropyridine is oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in concentrated sulfuric acid.

-

Esterification: The resulting carboxylic acid is esterified to the methyl ester using thionyl chloride in methanol.

-

Reduction of the nitro group: The nitro group is reduced to an amino group using iron powder in acetic acid.

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt with sodium nitrite in dilute sulfuric acid, which then hydrolyzes to the hydroxyl group upon warming.

-

Step 6: Final Hydrolysis and Decarboxylation to this compound

-

Rationale: The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the target molecule. This is a standard transformation in organic chemistry.

-

Procedure:

-

Heat the methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate in an aqueous acidic or basic solution.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction mixture to precipitate the product.

-

Filter, wash with water, and dry to obtain this compound.

-

Core Application: A Versatile Building Block for Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity to act as a versatile substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. This capability is crucial for building molecular complexity and generating libraries of compounds for biological screening.

Logical Framework for Utilizing this compound in Synthesis

Sources

- 1. 1258287-39-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1258287-39-6 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methylpyridin-4-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Bromo-2-methylpyridin-4-ol Scaffolds

The pyridin-4-ol (or 4-pyridone) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position creates the versatile building block, this compound. This trifunctionalized heterocycle offers a unique combination of reactive handles for further chemical elaboration, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The pyridinol core itself can be O-alkylated or O-arylated, and the methyl group can be a site for further functionalization. These application notes provide a comprehensive guide to the synthesis of this compound and its subsequent derivatization, with a focus on robust and reproducible protocols for researchers in organic synthesis and drug discovery.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first and most established approach involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine. This strategy relies on a regioselective bromination followed by a diazotization-hydrolysis to install the 4-hydroxyl group. A second, alternative approach involves the initial synthesis of the 2-methylpyridin-4-ol core, followed by direct bromination at the 5-position.

Primary Synthetic Route: From 2-Amino-4-methylpyridine

This robust two-step pathway is generally preferred due to the predictable regioselectivity of the bromination step on the electron-rich 2-aminopyridine ring system.

Caption: Alternative synthetic approach via direct bromination.

Detailed Experimental Protocols: Primary Synthetic Route

This section provides detailed, step-by-step protocols for the synthesis of this compound starting from 2-amino-4-methylpyridine.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is based on a highly regioselective bromination using N-Bromosuccinimide (NBS), which is a safer and more manageable brominating agent than elemental bromine for this transformation. [1][2]The amino group at the 2-position is a strong activating group that directs the electrophilic substitution primarily to the 5-position. [3] Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (e.g., 30 g, 277.8 mmol) in DMF (150 ml).

-

Cool the flask in an ice bath with stirring until the internal temperature is below 5 °C.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of NBS (49.44 g, 277.8 mmol) in DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of at least 30 minutes, ensuring the temperature is maintained below 10 °C. [1]5. Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours. [2]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate. [1]7. Filter the solid using a Büchner funnel and wash it thoroughly with water.

-

Dry the collected solid.

-

Purification: Wash the dried brown solid with acetonitrile (164 ml). [1]10. Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine. [1] Expected Outcome:

This method selectively yields the 5-bromo isomer with a reported yield of approximately 80%. [2]

Step 2: Synthesis of this compound from 2-Amino-5-bromo-4-methylpyridine

This protocol utilizes a diazotization reaction followed by hydrolysis to convert the amino group to a hydroxyl group. This is a standard transformation for which the general principles are well-established. [4][5]The following is a representative protocol adapted for this specific substrate.

Materials and Reagents:

-

2-Amino-5-bromo-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) solution (for neutralization)

Equipment:

-

Beaker or flask suitable for reactions in strong acid

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Amine Salt Solution: In a beaker, carefully add concentrated sulfuric acid to an equal volume of water, ensuring to cool the mixture in an ice bath during the addition.

-

To the cooled dilute sulfuric acid, slowly add 2-amino-5-bromo-4-methylpyridine (1 equivalent) in portions, while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine salt solution, keeping the temperature strictly between 0-5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Hydrolysis of the Diazonium Salt: Slowly and carefully heat the reaction mixture to 50-60 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the corresponding pyridinol. Maintain this temperature until gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The product will precipitate as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected ¹H NMR (DMSO-d₆, δ ppm) |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 | White to off-white solid | 7.8 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 5.8 (s, 2H, NH₂), 2.1 (s, 3H) |

| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | 148-151 | Pale yellow crystalline solid | 8.1 (s, 1H), 6.6 (s, 1H), 6.2 (s, 2H, NH₂), 2.2 (s, 3H) |

| This compound | C₆H₆BrNO | 188.02 | >200 (decomposes) | Off-white to pale brown solid | ~11.5 (br s, 1H, OH), 8.0 (s, 1H), 6.4 (s, 1H), 2.3 (s, 3H) |

Protocols for Derivatization: Suzuki-Miyaura Coupling

The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. [6]

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or heat in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-methylpyridin-4-ol derivative.

Troubleshooting and Safety Considerations

-

Bromination: The bromination reaction is exothermic. Ensure efficient cooling and slow addition of the brominating agent to prevent the formation of di-brominated byproducts.

-

Diazotization: Diazonium salts can be unstable and potentially explosive when isolated in a dry state. It is crucial to keep the reaction temperature low (0-5 °C) and use the diazonium salt solution immediately in the next step without isolation.

-

Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Concentrated acids and brominating agents are corrosive and toxic; handle them with extreme care.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a reliable foundation for the preparation of this compound and its derivatives. The two-step sequence from 2-amino-4-methylpyridine is a robust and scalable method for accessing the core scaffold. The subsequent derivatization, exemplified by the Suzuki-Miyaura coupling, opens up a vast chemical space for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

-

PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. [Link]

-

Hussain, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

-

Organic Syntheses. (1955). 2,3-diaminopyridine. Org. Synth., 35, 3. [Link]

- Google Patents. (2012).

- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]

-

ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Canadian Science Publishing. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42(3), 698-701. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Organic Syntheses. (1955). 5-ethyl-2-methylpyridine. Org. Synth., 35, 61. [Link]

-

RSC Publishing. (2019). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 4(1), 133-141. [Link]

- Google Patents. (2000).

-

Organic Syntheses. (2014). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. Org. Synth., 91, 185. [Link]

-

Ley, S. V., & Leach, A. G. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 915. [Link]

Sources